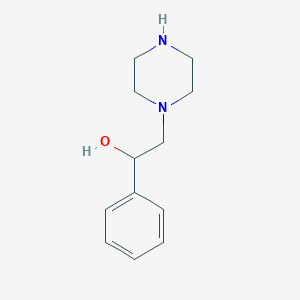
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol . It is characterized by the presence of a phenyl group attached to a piperazine ring, which is further connected to an ethanol moiety. This compound is known for its diverse applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
The synthesis of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol typically involves the reaction of piperazine with phenylacetaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial production methods may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures ranging from -10°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Industry: The compound is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing mood and behavior .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-Phenyl-2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: This compound has a pyrazine ring instead of a phenyl group, which may result in different chemical and biological properties.
2-[2-(Piperazin-1-yl)ethoxy]ethanol: This compound contains an ethoxy group instead of a phenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUMKVNMORNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

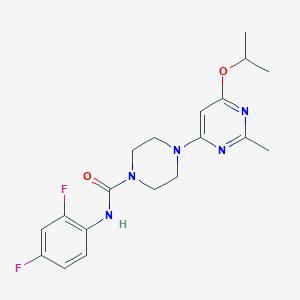
![3-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B2479286.png)


![1-benzyl-4-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B2479291.png)
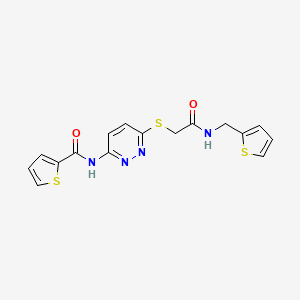
![3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2479295.png)
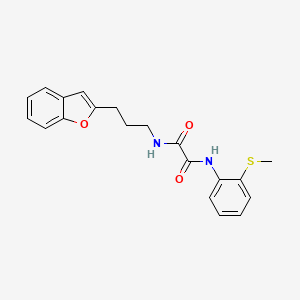
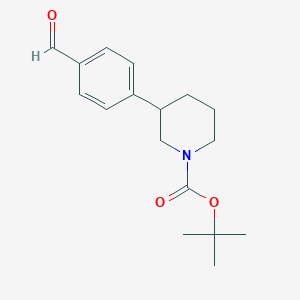
![2,4-dichloro-3-methyl-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B2479301.png)
![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)
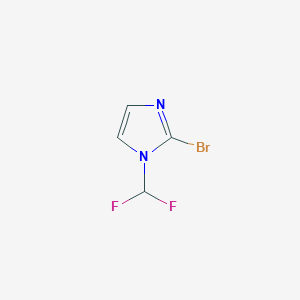
![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)
